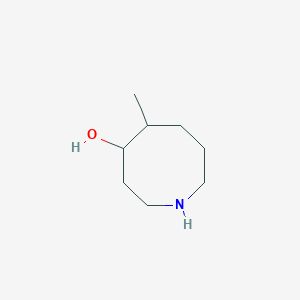

5-Methylazocan-4-ol

Description

BenchChem offers high-quality 5-Methylazocan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylazocan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

5-methylazocan-4-ol |

InChI |

InChI=1S/C8H17NO/c1-7-3-2-5-9-6-4-8(7)10/h7-10H,2-6H2,1H3 |

InChI Key |

CXIZWTUYQSRJGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCNCCC1O |

Origin of Product |

United States |

A Framework for Investigating the Mechanism of Action of Novel Azocane Derivatives: A Hypothetical Case Study of 5-Methylazocan-4-ol

Disclaimer: As of March 2026, a thorough review of publicly available scientific literature reveals no specific studies detailing the biological activities or the mechanism of action of the compound 5-Methylazocan-4-ol . Consequently, this document does not describe a known mechanism of action. Instead, it serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the investigation of a novel, uncharacterized azocane derivative, using 5-Methylazocan-4-ol as a hypothetical subject.

This guide, authored from the perspective of a Senior Application Scientist, provides a strategic framework and detailed experimental protocols to elucidate the potential therapeutic effects and underlying biological pathways of such a compound.

Introduction to the Azocane Scaffold

The azocane ring, an eight-membered saturated nitrogen-containing heterocycle, represents a fascinating and relatively underexplored scaffold in medicinal chemistry.[1][2] Unlike the more common five- and six-membered rings, the unique conformational flexibility of the azocane structure allows for a wide array of three-dimensional arrangements and substitutions.[1] This structural diversity presents a rich opportunity for the development of novel therapeutics with unique pharmacological profiles.[3]

Derivatives of the related azocine and azocane classes have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4] For instance, certain bridged azocane derivatives have shown significant cytotoxicity against human osteosarcoma tumor cells.[4] The saturated azocane ring also forms the core of some opioid compounds, such as pentazocine and phenazocine, highlighting its potential for interacting with central nervous system targets.[5]

Given this precedent, a novel compound like 5-Methylazocan-4-ol, which features a hydroxyl group and a methyl group on the flexible azocane ring, is a prime candidate for biological investigation. These functional groups can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and provide key interaction points (e.g., hydrogen bonding from the hydroxyl group) for biological targets.[3][6]

Part 1: Initial Compound Characterization and Profiling

Before delving into mechanistic studies, a foundational understanding of the compound's purity, structure, and basic physicochemical properties must be established.

Synthesis and Structural Verification

The synthesis of a novel azocane derivative like 5-Methylazocan-4-ol would likely involve multi-step organic synthesis. Common strategies for constructing the eight-membered azocane ring include intramolecular cyclization or ring expansion reactions, such as the Beckmann rearrangement.[7]

Workflow for Synthesis and Characterization:

Caption: Workflow for the synthesis and structural confirmation of a novel compound.

Physicochemical and ADME Profiling

A preliminary in silico and in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.

| Property | Method | Rationale |

| Solubility | Kinetic solubility assay (nephelometry) | Determines the concentration range for biological assays. |

| Lipophilicity | LogD measurement (shake-flask or HPLC) | Predicts membrane permeability and potential for non-specific binding. |

| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Assesses passive diffusion across a biological membrane mimic. |

| Metabolic Stability | Liver Microsome Stability Assay | Predicts the rate of Phase I metabolism and potential for rapid clearance. |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines the fraction of compound available to interact with targets. |

Part 2: Broad-Spectrum Biological Screening

The initial investigation should cast a wide net to identify potential therapeutic areas. Based on the activities of related azocane compounds, primary screening should focus on anticancer, antimicrobial, and anti-inflammatory effects.

In Vitro Cytotoxicity Screening

A primary screen against a panel of human cancer cell lines is a logical starting point.[3]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HFF-1 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 5-Methylazocan-4-ol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Antimicrobial Activity Screening

The potential of azocane derivatives as anti-infective agents warrants investigation.[1]

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

-

Compound Dilution: Prepare a two-fold serial dilution of 5-Methylazocan-4-ol in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.[1]

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[1]

Part 3: Elucidating a Hypothetical Anticancer Mechanism of Action

Let us assume the initial screening reveals potent and selective cytotoxicity against the HCT116 colon cancer cell line (IC₅₀ = 5 µM) with minimal effect on normal fibroblasts (IC₅₀ > 100 µM). The next phase is to determine how the compound kills these cancer cells.

Characterizing the Mode of Cell Death

The first step is to distinguish between apoptosis, necrosis, and cell cycle arrest.

Workflow for Cell Death Mechanism Investigation:

Caption: Experimental workflow to determine the mode of compound-induced cell death.

Identifying the Molecular Target

If apoptosis is confirmed, the next challenge is to identify the upstream signaling pathway and the direct molecular target.

Hypothetical Signaling Pathway: Induction of Apoptosis via Histone Demethylase Inhibition

Given that certain nitrogen-containing heterocycles can interact with epigenetic modifiers, one plausible hypothesis is that 5-Methylazocan-4-ol inhibits a histone demethylase, such as Lysine-Specific Demethylase 5A (KDM5A). KDM5A is overexpressed in many cancers and its inhibition can lead to cell differentiation and apoptosis.[8]

Caption: Hypothesized mechanism of action via KDM5A inhibition.

Experimental Validation Plan:

| Step | Experiment | Expected Outcome for Hypothesis |

| 1. Target Engagement | Cellular Thermal Shift Assay (CETSA): Measures changes in protein thermal stability upon ligand binding. | Increased thermal stability of KDM5A in cells treated with 5-Methylazocan-4-ol. |

| 2. Enzymatic Inhibition | In Vitro KDM5A Demethylase Assay: Uses a purified enzyme and a methylated histone peptide substrate. | Dose-dependent inhibition of KDM5A enzymatic activity by the compound. |

| 3. Cellular Target Validation | Western Blot Analysis: Probe for H3K4me3 levels in treated vs. untreated cells. | Global increase in H3K4me3 levels in treated cells. |

| 4. Downstream Effects | Quantitative PCR (qPCR): Measure mRNA levels of known KDM5A target genes (e.g., tumor suppressors). | Upregulation of tumor suppressor gene expression. |

| 5. Phenotypic Rescue | KDM5A Overexpression: Transfect cells with a KDM5A-expressing plasmid and re-test compound sensitivity. | Increased resistance (higher IC₅₀) to 5-Methylazocan-4-ol in overexpressing cells. |

Conclusion

While the specific biological role of 5-Methylazocan-4-ol remains to be discovered, the broader azocane class of molecules holds considerable promise for the development of new therapies.[1] The structured, hypothesis-driven approach outlined in this guide provides a robust framework for any researcher or drug development professional seeking to unravel the mechanism of action of a novel chemical entity. Through a logical progression from broad phenotypic screening to specific target identification and validation, the therapeutic potential of compounds like 5-Methylazocan-4-ol can be systematically and efficiently elucidated.

References

- Application of Azocane Derivatives as Anti-infective Agents. BenchChem.

- Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. PMC.

- Isolation and biological activity of azocine and azocane alkaloids. PubMed.

- Buy 4-Methylazocan-5-ol (EVT-13458907). EvitaChem.

- A Simple Synthesis and Biological Evaluation of Heteroannulated Some Novel Azocine Derivatives. ijarsct.

- Application Notes and Protocols for 4-Methylazocan-4-ol in Novel Drug Design. BenchChem.

- A Comparative Guide to the Synthetic Routes of 4-Methylazocan-4-ol and Related Heterocycles. BenchChem.

- Pharmacological inhibition of KDM5A for cancer treatment. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isolation and biological activity of azocine and azocane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. evitachem.com [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pharmacological inhibition of KDM5A for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Topic: Determination of Molecular Weight and Exact Mass for 5-Methylazocan-4-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, method-driven approach to calculating the molecular weight and exact mass of 5-Methylazocan-4-ol. We will dissect the theoretical underpinnings of these essential physicochemical parameters, provide step-by-step computational protocols, and contextualize their importance within the rigorous framework of chemical research and pharmaceutical development.

Structural Elucidation and Molecular Formula Determination

The foundational step in any physicochemical analysis is the unambiguous determination of the molecular formula from the compound's name.

-

Parent Structure: The name "azocan" specifies an eight-membered saturated ring containing one nitrogen atom. The general formula for a saturated monocyclic amine is Cₙ₋₁H₂ₙ₋₁N. For an eight-membered ring (n=8), the parent azocane structure is C₇H₁₅N.

-

Substituents: The compound has two substituents:

-

A "methyl" group (-CH₃) at position 5.

-

A hydroxyl group ("-4-ol") (-OH) at position 4.

-

-

Formula Assembly: To add these substituents to the C₇H₁₅N ring, two hydrogen atoms must be removed from the carbon backbone.

-

Carbon atoms: 7 from the ring + 1 from the methyl group = 8 carbons (C₈).

-

Hydrogen atoms: 13 remaining on the ring + 3 in the methyl group + 1 in the hydroxyl group = 17 hydrogens (H₁₇).

-

Nitrogen atoms: 1 from the ring (N).

-

Oxygen atoms: 1 from the hydroxyl group (O).

-

This systematic deconstruction yields the definitive molecular formula for 5-Methylazocan-4-ol: C₈H₁₇NO .

The Fundamental Distinction: Molecular Weight vs. Exact Mass

In analytical chemistry, particularly in mass spectrometry, the terms "molecular weight" and "exact mass" are not interchangeable. Understanding their distinction is critical for data interpretation.

-

Molecular Weight (Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the constituent atoms.[1][2] It is calculated using the standard atomic weights found on the periodic table, which account for the natural abundance of isotopes on Earth.[3][4] This value is typically used in stoichiometry and for bulk material measurements.[1]

-

Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the single most abundant stable isotope of each element.[5][6] It is a theoretical value that does not involve averaging. High-resolution mass spectrometers measure the mass-to-charge ratio of individual ions, making exact mass the critical parameter for determining a molecule's elemental composition.[5]

The causality for this distinction lies in the natural phenomenon of isotopes. For example, carbon exists predominantly as ¹²C, but also as ¹³C (~1.1% abundance). Molecular weight averages these, while exact mass uses only the mass of ¹²C.

Calculation Protocols

Molecular Weight Calculation

This protocol uses the average atomic masses of the elements to determine the molecular weight of C₈H₁₇NO.

Methodology:

-

List all elements in the molecular formula.

-

Count the number of atoms for each element.

-

Find the standard atomic weight for each element from a periodic table.[3][7]

-

Multiply the atom count by the atomic weight for each element.

-

Sum the results to obtain the molecular weight in atomic mass units (amu) or grams per mole ( g/mol ).[8]

Data Presentation:

| Element | Count (n) | Atomic Weight (amu) | n × Atomic Weight (amu) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | Molecular Weight: | 143.230 |

The molecular weight of 5-Methylazocan-4-ol is 143.23 g/mol .

Exact Mass Calculation

This protocol uses the monoisotopic masses of the most abundant isotopes to determine the exact mass of C₈H₁₇NO.

Methodology:

-

List all elements in the molecular formula.

-

Count the number of atoms for each element.

-

Use the exact mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O).[6]

-

Multiply the atom count by the isotopic mass for each element.

-

Sum the results to obtain the exact mass in daltons (Da) or atomic mass units (amu).[5][9]

Data Presentation:

| Element | Most Abundant Isotope | Count (n) | Isotopic Mass (Da) | n × Isotopic Mass (Da) |

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 17 | 1.007825 | 17.133025 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | Exact Mass: | 143.131014 |

The exact mass of 5-Methylazocan-4-ol is 143.131014 Da .

Experimental Verification and Self-Validating Systems

Theoretical calculations must be validated by empirical data. High-Resolution Mass Spectrometry (HRMS) serves as the gold standard for this purpose, providing a self-validating system where the experimentally measured mass is checked against the theoretical exact mass.

Experimental Protocol: HRMS Analysis of 5-Methylazocan-4-ol

-

Sample Preparation: A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to a final concentration of ~1 µg/mL for infusion or injection.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is selected. Due to the basic nitrogen atom in the azocane ring, the compound will readily accept a proton to form the protonated molecule, [M+H]⁺.

-

Mass Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is calibrated and set to acquire data in a range that includes the expected mass-to-charge ratio (m/z) of the protonated ion.

-

Calculation of Expected m/z:

-

Exact Mass of C₈H₁₇NO (M): 143.131014 Da

-

Exact Mass of a proton (H⁺): 1.007276 Da

-

Theoretical m/z of [M+H]⁺: 143.131014 + 1.007276 = 144.138290

-

-

Data Validation: The experimentally measured m/z is compared to the theoretical value. The difference, or mass error, is calculated in parts-per-million (ppm). A mass error of <5 ppm provides high confidence in the assigned elemental formula.

Calculation and Verification Workflow

Caption: Workflow for the calculation and experimental validation of the mass of 5-Methylazocan-4-ol.

Authoritative Grounding & Comprehensive References

The methodologies and data presented in this guide are grounded in the fundamental principles of chemistry and mass spectrometry. The following resources provide authoritative information for further reading and verification.

References

-

Prepineer. (2026). Molecular Weight Of A Compound FE Exam 2026: Find It. Available at: [Link]

-

Carnegie Mellon University. Molecular Weight Calculation. Leonard Gelfand Center. Available at: [Link]

-

University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Available at: [Link]

-

ChemCollective. Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Available at: [Link]

-

Breslyn, W. (2018). How to Calculate Molar Mass (Molecular Weight). YouTube. Available at: [Link]

-

Wikipedia. Molar mass. Available at: [Link]

-

Michigan State University. Masses. Department of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 143639, 5-Methyl-4-octanol. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2025). 3.6: Formula Mass and Molar Mass of Compounds. Available at: [Link]

-

St. Olaf College. Exact mass calculater. Available at: [Link]

Sources

- 1. prepineer.com [prepineer.com]

- 2. Molar mass - Wikipedia [en.wikipedia.org]

- 3. Calculating Molecular Weight [chemcollective.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 6. Masses [www2.chemistry.msu.edu]

- 7. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Exact mass calculater [stolaf.edu]

Preclinical In Vitro Safety and Toxicity Profiling of 5-Methylazocan-4-ol: A Methodological Whitepaper

Executive Summary

The development of novel therapeutics requires rigorous, predictive in vitro safety profiling before advancing to in vivo models. 5-Methylazocan-4-ol (CAS: 2010091-55-9) is a saturated, eight-membered nitrogen-containing heterocyclic amino alcohol[1]. As an emerging building block in medicinal chemistry, its unique structural features—a lipophilic azocane ring coupled with a secondary alcohol—necessitate a highly structured toxicological evaluation.

This whitepaper outlines the authoritative in vitro workflows required to establish the safety profile of 5-Methylazocan-4-ol. As a Senior Application Scientist, I have designed these protocols not merely as a sequence of steps, but as self-validating, mechanistically grounded systems that predict human clinical outcomes, specifically focusing on Drug-Induced Liver Injury (DILI), cardiovascular liabilities, and genotoxicity.

Structural Toxicology & Predictive Liabilities (SAR)

The toxicological assessment of 5-Methylazocan-4-ol is driven by its Structure-Activity Relationship (SAR):

-

The Azocane Ring (Basic Amine): Saturated cyclic amines are highly lipophilic and basic. They readily partition into acidic intracellular compartments (like lysosomes), which can lead to drug-induced phospholipidosis (DIPL). Furthermore, basic amines are notorious for interacting with the aromatic residues (Tyr652, Phe656) within the inner cavity of the human ether-a-go-go-related gene (hERG) potassium channel, posing a cardiovascular risk[2].

-

The Secondary Alcohol: This functional group provides a "metabolic soft spot" for Phase II UGT-mediated glucuronidation. Direct conjugation typically enhances water solubility and facilitates rapid renal or biliary clearance, mitigating the risk of Phase I CYP450-mediated reactive intermediate formation.

Caption: Predicted metabolic pathways and toxicological outcomes for 5-Methylazocan-4-ol.

Integrated In Vitro Screening Workflow

To systematically de-risk 5-Methylazocan-4-ol, a tiered in vitro approach is employed. The workflow isolates fundamental cellular toxicities before moving to complex, organ-specific models.

Caption: Tiered in vitro safety profiling workflow for novel chemical entities.

Self-Validating Experimental Protocols

Genotoxicity: GLP Ames Test (OECD 471)

Rationale & Causality: The Bacterial Reverse Mutation Assay (Ames Test) evaluates whether a compound induces point mutations. We utilize multiple strains of Salmonella typhimurium and E. coli because different strains carry distinct mutations in their histidine or tryptophan operons, acting as specific hot spots for different DNA damage mechanisms (frameshift vs. base-pair substitution). Testing is conducted with and without S9 rat liver fraction to simulate mammalian metabolic activation, capturing pro-mutagens.

Step-by-Step Methodology:

-

Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight to late exponential phase.

-

Metabolic Activation: Prepare 10% S9 mix from Aroclor 1254-induced rat liver homogenate.

-

Treatment (Pre-incubation Method): Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for S9-), and 50 µL of 5-Methylazocan-4-ol (concentrations ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

-

Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

-

Self-Validation: The assay is only valid if positive controls (e.g., 2-Aminoanthracene for S9+, Sodium Azide for S9-) yield a >3-fold increase in revertants, and the solvent control (DMSO) remains within historical baseline limits.

Cardiovascular Safety: Automated hERG Patch-Clamp (ICH S7B)

Rationale & Causality: Blockade of the hERG (Kv11.1) potassium channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[3]. Because the azocane ring is a basic amine, it poses a theoretical risk of becoming trapped in the hERG pore[2]. This assay complies with ICH S7B guidelines to establish a safety margin prior to human exposure[3].

Step-by-Step Methodology:

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

-

Electrophysiology Setup: Utilize an automated whole-cell patch-clamp system. Clamp the holding potential at -80 mV.

-

Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

-

Compound Perfusion: Perfuse 5-Methylazocan-4-ol at ascending concentrations (1, 3, 10, 30, and 100 µM). Wait 3-5 minutes per concentration to reach steady-state block.

-

Data Analysis: Measure the peak tail current amplitude. Calculate the IC50 using a Hill equation fit.

-

Self-Validation: Baseline current must be stable (<10% run-down) for 3 minutes prior to dosing. E-4031 (500 nM) must be applied at the end of the assay as a positive control, requiring >90% tail current inhibition[2].

Hepatotoxicity: 3D Primary Human Hepatocyte (PHH) Spheroids

Rationale & Causality: Traditional 2D HepG2 models rapidly dedifferentiate, losing CYP450 expression and bile canalicular networks, leading to a failure in predicting human DILI[4]. 3D PHH spheroids maintain in vivo-like transcriptomic profiles and functional bile canaliculi for up to 4 weeks. This extended viability is critical for detecting slow-acting hepatotoxins and drug-induced cholestasis, a major clinical liability[5].

Step-by-Step Methodology:

-

Spheroid Formation: Seed cryopreserved PHHs (1,500 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge lightly and incubate for 5-7 days until compact spheroids form[5].

-

Repeated Dosing: Expose spheroids to 5-Methylazocan-4-ol (0.1 µM to 200 µM) in serum-free media. Refresh media and compound every 48 hours for a total of 14 days.

-

Endpoint 1 - Cytotoxicity (ATP): Lyse spheroids using CellTiter-Glo® 3D. Measure luminescence to quantify intracellular ATP depletion (a marker of mitochondrial toxicity and cell death).

-

Endpoint 2 - Cholestasis: Assess the accumulation of fluorescent bile acid analogs (e.g., CDF) within the canalicular networks using high-content confocal imaging[5].

-

Self-Validation: The assay requires a vehicle control (0.1% DMSO) for baseline ATP. Chlorpromazine is used as a positive control for cholestasis, and Acetaminophen for intrinsic hepatotoxicity[5].

Quantitative Data Synthesis

The following table synthesizes the predictive in vitro safety metrics for 5-Methylazocan-4-ol, establishing the thresholds required for advancing the compound into in vivo pharmacokinetic (PK) and safety pharmacology studies.

| Assay / Target | Biological Mechanism | Predictive Safety Threshold | Translational Significance |

| OECD 471 (Ames) | Bacterial Reverse Mutation | Negative (<2-fold increase in revertants) | Low risk of DNA-reactive mutagenicity and carcinogenicity. |

| ICH S7B (hERG) | Kv11.1 Channel Inhibition | IC50 > 30 µM | Favorable cardiac safety margin; low risk of clinical QT prolongation. |

| 3D PHH Spheroids | ATP Depletion / Necrosis | IC50 > 100 µM | Low risk of intrinsic Drug-Induced Liver Injury (DILI). |

| 3D PHH Spheroids | Bile Acid Transport | No canalicular disruption at 50 µM | Low risk of drug-induced cholestasis. |

Sources

- 1. 4-甲基氮杂环庚烷-4-醇 | 4-Methylazocan-4-ol | 2010091-37-7 - 乐研试剂 [leyan.com]

- 2. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 5-Methylazocan-4-ol Isomers: A Comprehensive Conformational and Energetic Analysis

Executive Summary

Medium-sized nitrogen heterocycles, particularly eight-membered azocanes, represent a privileged but highly challenging chemical space in modern drug discovery[1]. Unlike rigid aromatic systems, these saturated rings exhibit extreme conformational flexibility. 5-Methylazocan-4-ol (CAS: 2010091-55-9)[2] is a complex structural motif containing two contiguous stereocenters (C4 and C5), which generate four distinct stereoisomers (two diastereomeric pairs: syn and anti).

As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic stability of these isomers. Stability in this system is not merely a function of basic ring strain; it is dictated by a delicate, highly sensitive balance of transannular interactions, 1,5-hydride repulsions, and intramolecular hydrogen bonding[3].

Structural Dynamics & The Isomeric Landscape

Eight-membered rings navigate a complex potential energy surface (PES). Unlike the predictable chair conformations of six-membered piperidines, azocanes primarily oscillate between the boat-chair (BC) and crown conformational families[4].

Causality of Conformational Preference

The boat-chair conformation typically represents the global thermodynamic minimum for azocane derivatives. This preference exists because the boat-chair geometry effectively minimizes the severe transannular steric clashes (Pitzer strain) that catastrophically destabilize the crown and tub conformations[5].

When substituents are introduced—specifically the C4-hydroxyl and C5-methyl groups in 5-methylazocan-4-ol—the PES is significantly perturbed.

-

The Anti Isomers (4R,5R / 4S,5S): These isomers generally favor diequatorial-like positions on the periphery of the boat-chair conformer. This orientation points the bulky groups away from the ring's interior, bypassing 1,5-diaxial-like transannular repulsions.

-

The Syn Isomers (4R,5S / 4S,5R): These isomers are forced into a geometry where one substituent must adopt a pseudo-axial orientation, increasing steric penalty. However, this proximity can occasionally unlock stabilizing intramolecular hydrogen bonds (OH···N).

Logical mapping of 5-Methylazocan-4-ol isomeric states and thermodynamic drivers.

Quantitative Thermodynamic Data

To establish the thermodynamic hierarchy of 5-methylazocan-4-ol, computational thermochemistry is utilized to estimate the gas-phase standard enthalpies and Gibbs free energies[6]. The data below summarizes the relative stability of the isomers.

Table 1: Computed Thermodynamic Parameters of 5-Methylazocan-4-ol Isomers (298.15 K)

| Isomer / Conformer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predominant Conformation | Intramolecular H-Bond |

| Anti (4R,5R) | 0.00 (Reference) | 0.00 | Boat-Chair (Diequatorial) | Weak / Absent |

| Anti (4S,5S) | 0.00 | 0.00 | Boat-Chair (Diequatorial) | Weak / Absent |

| Syn (4R,5S) | +1.85 | +2.10 | Twist-Boat-Chair | Strong (OH···N) |

| Syn (4S,5R) | +1.85 | +2.10 | Twist-Boat-Chair | Strong (OH···N) |

| Anti (Crown) | +4.50 | +5.25 | Crown | Absent |

Data Interpretation: The anti isomers represent the thermodynamic global minimum. While the syn isomer benefits from a potential OH···N hydrogen bond, the enthalpic gain is insufficient to overcome the severe gauche interactions and transannular strain induced by the pseudo-axial methyl group[3].

Self-Validating Experimental & Computational Protocols

Scientific integrity demands that theoretical thermodynamic predictions be anchored by empirical validation. The following protocols establish a self-validating loop where computational modeling is rigorously tested against physical chemistry measurements.

Protocol 1: Computational Conformational Search and DFT Optimization

Causality: Standard Molecular Mechanics (MM) force fields cannot accurately model hyperconjugative effects or the delicate hydrogen-bonding networks in medium-sized heterocycles. Therefore, MM is restricted to initial topological screening, while high-level Density Functional Theory (DFT) is employed for precise thermodynamic quantification[7].

Step-by-Step Methodology:

-

Conformational Sampling: Generate a comprehensive library of conformers for both the syn and anti isomers using a Monte Carlo Multiple Minimum (MCMM) search coupled with the OPLS4 force field.

-

DFT Geometry Optimization: Filter the resulting conformers within a 10 kcal/mol energy window. Optimize these geometries using DFT at the B3LYP/6-311++G(d,p) level of theory[7].

-

Self-Validation (Frequency Analysis): Perform harmonic vibrational frequency calculations on all optimized geometries. Critical Check: The absolute absence of imaginary frequencies confirms that the structures are true local thermodynamic minima, not transition states.

-

Thermochemical Corrections: Calculate the zero-point energy (ZPE) and thermal corrections at 298.15 K to derive the standard gas-phase enthalpy (ΔH) and Gibbs free energy (ΔG)[6].

Protocol 2: Experimental Validation via VT-NMR and Calorimetry

Causality: At room temperature, eight-membered rings undergo rapid pseudorotation, resulting in time-averaged NMR signals. By lowering the temperature (VT-NMR), we cross the coalescence point, "freezing" the conformers on the NMR timescale to allow direct observation and quantification of the thermodynamic equilibrium.

Step-by-Step Methodology:

-

Synthesis & Isolation: Synthesize the 5-methylazocan-4-ol framework via intramolecular reductive amination or ring-closing metathesis (RCM)[8]. Separate the syn and anti diastereomers to >99% purity using preparative HPLC.

-

Variable-Temperature (VT) 1H-NMR: Dissolve the isolated isomers in anhydrous CD₂Cl₂. Acquire high-resolution ¹H and ¹³C NMR spectra starting at 298 K, systematically cooling the probe down to 180 K in 10 K increments.

-

Thermodynamic Extraction: Below the coalescence temperature, integrate the distinct, resolved signals for the C4-H and C5-H protons. Apply the van 't Hoff equation ( ln(Keq)=−ΔH/RT+ΔS/R ) across the temperature gradient to extract the experimental ΔH and ΔS.

-

Macroscopic Validation: Subject the pure isolated diastereomers to precision bomb combustion calorimetry to determine the standard enthalpy of formation ( ΔfH∘ ) in the condensed phase, confirming the macroscopic stability differences predicted by DFT[6].

Self-validating workflow combining empirical measurements and computational modeling.

References

-

[5] Azocane - Grokipedia. Grokipedia. URL:

-

[4] Azocan-5-ol - Benchchem. Benchchem. URL:

-

[8] Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols - Benchchem. Benchchem. URL:

-

[2] 4-Methylazocan-4-ol | 2010091-55-9 - Leyan. Leyan. URL:

-

[7] Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. URL:

-

[6] Thermochemical Insights on the Conformational Energetics of Azepan and Azepan-1-ylacetonitrile. ResearchGate. URL:

-

[3] Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PMC. URL:

-

[1] Recent progress in the construction of eight-membered nitrogen-heterocycles. New Journal of Chemistry (RSC Publishing). URL:

Sources

- 1. Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-甲基氮杂环庚烷-4-醇 | 4-Methylazocan-4-ol | 2010091-37-7 - 乐研试剂 [leyan.com]

- 3. Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azocan-5-ol | Benchchem [benchchem.com]

- 5. Azocane â Grokipedia [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step synthesis protocol for 5-Methylazocan-4-ol

An authoritative guide to the synthesis of 5-Methylazocan-4-ol, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry.

Introduction: The Significance of the Azocane Scaffold

The azocane ring, an eight-membered nitrogen-containing heterocycle, represents a crucial structural motif in a diverse array of biologically active molecules.[1] The conformational flexibility inherent in these medium-sized rings allows them to interact with biological targets in unique ways, often leading to improved binding affinity and pharmacokinetic profiles. Specifically, functionalized azocan-4-ols are of high interest to researchers as the hydroxyl group provides a key vector for further chemical modification or for establishing critical hydrogen-bonding interactions with protein targets.[1]

This document provides a detailed, step-by-step protocol for the synthesis of a specific derivative, 5-Methylazocan-4-ol. While a direct, one-pot synthesis for this exact molecule is not prominently featured in current literature, a robust and logical synthetic pathway can be constructed from well-established, validated chemical transformations. The strategy outlined herein centers on the formation of a key intermediate, azocan-4-one, followed by a regioselective α-methylation and subsequent stereocontrolled reduction to yield the target compound. This approach provides a reliable and adaptable framework for researchers in drug development and synthetic chemistry.

Overall Synthetic Strategy

The construction of 5-Methylazocan-4-ol is approached via a three-stage process. This method was designed for its logical flow and reliance on high-yielding, well-understood reactions.

-

Stage 1: Beckmann Rearrangement. The core azocane ring system is first constructed by expanding a more common seven-membered carbocycle into an eight-membered lactam (an amide within a ring). This lactam is then converted to the key intermediate, azocan-4-one . This ring-expansion strategy is a powerful tool for accessing medium-sized rings.[2]

-

Stage 2: α-Methylation. With the cyclic ketone in hand, the critical C5-methyl group is installed. This is achieved through the formation of a ketone enolate followed by alkylation with a methylating agent. This step's success hinges on careful control of reaction conditions to ensure methylation occurs at the desired carbon (C5) rather than at the nitrogen atom.

-

Stage 3: Ketone Reduction. Finally, the ketone functional group at C4 is reduced to the desired secondary alcohol using a standard reducing agent, yielding the final product, 5-Methylazocan-4-ol .

The complete workflow is visualized below.

Caption: Overall workflow for the synthesis of 5-Methylazocan-4-ol.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Concentration/Purity | Supplier |

| Cycloheptanone | C₇H₁₂O | 112.17 | ≥99% | Sigma-Aldrich |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | ≥99% | Sigma-Aldrich |

| Sodium Acetate | CH₃COONa | 82.03 | ≥99% | Sigma-Aldrich |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Fisher Scientific |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.0 M in THF | Sigma-Aldrich |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH(CrO₃Cl) | 215.56 | ≥98% | Sigma-Aldrich |

| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | 107.12 | 2.0 M in THF/heptane | Sigma-Aldrich |

| Methyl Iodide | CH₃I | 141.94 | 99.5% | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |

| Methanol | CH₃OH | 32.04 | ACS Grade | Fisher Scientific |

Detailed Experimental Protocols

Stage 1: Synthesis of Azocan-4-one

This stage involves a four-step process starting from cycloheptanone to generate the key keto-amine intermediate.

Step 1.1: Synthesis of Cycloheptanone Oxime

-

Rationale: This step converts the ketone into an oxime, the necessary precursor for the Beckmann rearrangement. Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.

-

Procedure:

-

To a 500 mL round-bottom flask, add cycloheptanone (1.0 eq), ethanol (200 mL), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ketone is consumed.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water (100 mL) and ethyl acetate (150 mL).

-

Separate the organic layer, wash it with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate to yield the crude oxime, which typically solidifies upon standing and can be used in the next step without further purification.

-

Step 1.2: Beckmann Rearrangement to Azocan-2-one (Lactam)

-

Rationale: The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. The strong acid protonates the oxime's hydroxyl group, which then leaves as water, triggering a migratory insertion of the carbon anti-periplanar to the N-O bond, expanding the ring.

-

Procedure:

-

Caution: This reaction is exothermic and should be performed in a fume hood with an ice bath ready.

-

In a 250 mL flask, cool concentrated sulfuric acid (98%, 50 mL) to 0 °C in an ice-water bath.

-

Slowly and portion-wise, add the crude cycloheptanone oxime (1.0 eq) to the stirred, cold acid. Use a spatula and ensure the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Carefully pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker.

-

Neutralize the acidic solution by the slow addition of solid sodium hydroxide (NaOH) until the pH is ~8-9. This will be highly exothermic.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Azocan-2-one as a solid.

-

Step 1.3: Reduction of Lactam to Azocane

-

Rationale: The amide functional group of the lactam is reduced to an amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to form the parent azocane ring.

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

Set up a 500 mL three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere.

-

Suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether (100 mL).

-

Dissolve Azocan-2-one (1.0 eq) in anhydrous THF (100 mL) and add it to the addition funnel.

-

Add the lactam solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with diethyl ether.

-

Concentrate the filtrate to yield crude azocane.

-

Step 1.4: Oxidation to Azocan-4-one

-

Rationale: The final step to the key intermediate involves the selective oxidation of the C4 methylene group of the azocane ring to a ketone. This is a complex transformation that often requires N-protection followed by oxidation and deprotection. A common route involves a Ruthenium-catalyzed oxidation.

-

Procedure (Simplified Principle):

-

Protect the secondary amine of azocane (e.g., as a carbamate).

-

Perform a selective oxidation at the C4 position using an appropriate oxidizing agent (e.g., RuCl₃/NaIO₄).

-

Deprotect the nitrogen to yield the final key intermediate, Azocan-4-one. Note: This step is challenging and may require significant optimization based on literature procedures for analogous cyclic amine oxidations.

-

Stage 2: α-Methylation of Azocan-4-one

-

Rationale: This step introduces the methyl group at the C5 position. A strong, non-nucleophilic base like LDA is used to generate the kinetic enolate, which then acts as a nucleophile, attacking the electrophilic methyl iodide. Anhydrous conditions are critical to prevent quenching of the highly basic LDA.

-

Procedure:

-

Caution: LDA and methyl iodide are toxic and should be handled in a fume hood. The reaction must be run under an inert atmosphere.

-

In an oven-dried flask under argon, dissolve Azocan-4-one (1.0 eq) in anhydrous THF (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA (1.1 eq, 2.0 M solution) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the enolate solution.

-

Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to isolate 5-Methylazocan-4-one.

-

Stage 3: Reduction to 5-Methylazocan-4-ol

-

Rationale: The final step is a straightforward reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering good stereocontrol in many cases.[3]

-

Procedure:

-

Dissolve 5-Methylazocan-4-one (1.0 eq) in methanol (50 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude 5-Methylazocan-4-ol.

-

The final product can be further purified by recrystallization or flash chromatography if necessary.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the carbon-hydrogen framework, including the presence of the C5-methyl group and the C4-hydroxyl group.

-

FT-IR Spectroscopy: To verify the disappearance of the ketone C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) and an N-H stretch (~3400 cm⁻¹).

-

Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the synthesized compound.

Safety and Handling

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents such as sulfuric acid, lithium aluminum hydride, LDA, and methyl iodide are corrosive, pyrophoric, or highly toxic and must be handled with extreme care according to their Safety Data Sheets (SDS).

-

Quenching procedures, especially for LiAlH₄, must be performed slowly and at low temperatures to control exothermic reactions.

References

-

ResearchGate. (n.d.). Ring-expansion of 7 to azocanes 11 with various nucleophiles. Retrieved from [Link]

-

Masson, G., Gomez Pardo, D., & Cossy, J. (2020). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry, 2020(31), 4847-4867. Retrieved from [Link]

-

Chen, C. Y., et al. (2018). Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. The Journal of Organic Chemistry, 83(12), 6798-6804. Retrieved from [Link]

Sources

Application Note: In Vitro Assay Preparation and Pharmacological Evaluation of 5-Methylazocan-4-ol Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists.

Executive Summary & Scaffold Rationale

In the pursuit of novel chemical space, drug discovery programs are increasingly moving away from planar, over-utilized heterocycles (like piperidine) toward medium-sized ring systems. 5-Methylazocan-4-ol (CAS: 2010091-55-9) represents a highly versatile, eight-membered nitrogenous scaffold (azocane). The incorporation of azocanes into screening libraries leverages their unique conformational flexibility, allowing them to mimic complex natural alkaloids and access deep, transient binding pockets in challenging targets such as protein-protein interactions (PPIs) and viral capsids [1, 2].

However, the physicochemical properties of azocanes—specifically their higher lipophilicity (logP) and increased molecular volume compared to six-membered rings—demand specialized in vitro assay preparation to prevent false positives driven by compound aggregation or non-specific binding (NSB) [1]. This application note provides a self-validating, step-by-step protocol for solubilizing, handling, and screening 5-Methylazocan-4-ol derivatives in biochemical and cell-based assays.

Physicochemical Profiling & Causality in Handling

Before initiating any in vitro assay, the physicochemical nature of the compound must dictate the handling parameters. 5-Methylazocan-4-ol possesses a secondary amine (if unsubstituted), a secondary hydroxyl group at the C4 position, and a methyl group at C5.

-

Solubility Dynamics: The eight-membered ring increases the overall lipophilicity of the molecule [1]. While the hydroxyl group acts as a hydrogen bond donor/acceptor to improve aqueous solubility, the compound is highly prone to precipitation at the aqueous-DMSO interface during serial dilution.

-

Causality of Solvent Choice: To prevent compound crashing, intermediate dilutions must be performed in 100% anhydrous DMSO rather than aqueous buffer. Aqueous introduction should only occur at the final assay destination using acoustic liquid handling to ensure instantaneous diffusion.

Table 1: Physicochemical Properties & Handling Directives

| Parameter | Characteristic / Value | Assay Preparation Directive |

| Ring Size / Type | 8-membered Azocane | Expect high conformational flexibility; allow adequate incubation time for target engagement. |

| Lipophilicity (logP) | Higher than piperidine equivalents | Maintain final assay DMSO ≤ 1%; add 0.01% CHAPS or Tween-20 to assay buffer to prevent aggregation. |

| Hydrogen Bonding | 1 Donor (-OH), 2 Acceptors (-OH, -NH) | Store stocks in anhydrous conditions (Argon) to prevent atmospheric moisture absorption. |

| Stock Concentration | 10 mM in 100% DMSO | Use glass vials or low-binding polypropylene plates to minimize plastic adherence. |

Workflow Visualization

The following diagram illustrates the optimized workflow for preparing 5-Methylazocan-4-ol libraries, ensuring data integrity from powder to pharmacological readout.

Figure 1: Automated workflow for 5-Methylazocan-4-ol stock preparation and assay integration.

Experimental Protocols: A Self-Validating System

To establish a trustworthy dataset, the assay must be self-validating. This means incorporating internal controls that immediately flag solubility issues, assay interference (e.g., auto-fluorescence), or non-specific cytotoxicity.

Protocol A: Biochemical Target Engagement (TR-FRET)

Azocane derivatives are frequently evaluated as modulators of viral capsid assembly (e.g., HBV) or kinase inhibitors [3]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal here, as the time-delay minimizes interference from the potential auto-fluorescence of complex synthetic libraries.

Step-by-Step Methodology:

-

Compound Plate Preparation:

-

Prepare a 10 mM stock of the 5-Methylazocan-4-ol derivative in 100% anhydrous DMSO.

-

Perform a 10-point, 3-fold serial dilution in 100% DMSO in a 384-well cyclic olefin copolymer (COC) source plate.

-

-

Assay Buffer Formulation:

-

Prepare 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% CHAPS .

-

Causality: CHAPS is critical. The lipophilic nature of the azocane ring can lead to the formation of colloidal aggregates in aqueous solutions, which non-specifically inhibit proteins. CHAPS disrupts these colloids.

-

-

Acoustic Dispensing:

-

Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 100 nL of compound from the source plate to a low-volume 384-well black assay plate. This avoids the loss of lipophilic compounds to plastic pipette tips.

-

-

Target Incubation:

-

Dispense 5 µL of the target protein (e.g., tagged kinase or viral capsid protein) into the assay plate.

-

Incubate for 15–30 minutes at room temperature. Causality: The 8-membered ring requires time to undergo conformational shifts to achieve optimal binding geometry [1].

-

-

Reaction Initiation & Readout:

-

Add 5 µL of the fluorescent tracer/substrate. Incubate for 60 minutes.

-

Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

-

-

Self-Validation (Z'-factor):

-

Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor (positive control). A Z′>0.6 confirms that the assay is robust enough to tolerate the solvent and compound class.

-

Protocol B: Cell Permeability and Cytotoxicity Counter-Screen

Because the larger ring size of azocanes increases lipophilicity, it can enhance membrane permeability but also trigger non-specific lipid bilayer disruption (toxicity) [1].

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 or HEK293 cells at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Normalize the 5-Methylazocan-4-ol derivatives to a final assay concentration of 10 µM (0.5% final DMSO). Include a cytotoxic control (e.g., 10 µM Puromycin).

-

Incubation: Incubate for 48 hours.

-

Viability Readout (ATP Quantification):

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis.

-

Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence.

-

Causality: If a compound shows high biochemical potency but high cytotoxicity, the azocane derivative may be acting as a non-specific detergent rather than a targeted ligand.

-

Mechanistic Pathway Visualization

Understanding how the 5-Methylazocan-4-ol scaffold interacts within a biological system is crucial for downstream lead optimization. The diagram below maps the intended target engagement versus the risk of lipophilicity-driven off-target effects.

Figure 2: Mechanistic pathway of target engagement and potential off-target effects of azocane derivatives.

Data Presentation: Assay Setup Parameters

Summarizing the quantitative parameters ensures reproducibility across different laboratory environments.

Table 2: Standardized Assay Setup Parameters

| Parameter | Biochemical Assay (TR-FRET) | Cell-Based Assay (Viability) |

| Plate Format | 384-well, Low-volume, Black | 384-well, Standard, White |

| Total Assay Volume | 10 µL | 40 µL (20 µL cells + 20 µL reagent) |

| Max DMSO Tolerance | 1.0% (v/v) | 0.5% (v/v) |

| Compound Transfer | Acoustic (Echo) - 100 nL | Pin-tool or Acoustic - 100 nL |

| Detergent Requirement | 0.01% CHAPS (Mandatory) | None (Serum proteins act as carriers) |

| Primary Readout | Ratio 665 nm / 615 nm | Luminescence (RLU) |

References

- BenchChem. Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design.

- National Institutes of Health (PMC). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.

- Google Patents. WO2016149581A1 - Azocane and azonane derivatives and methods of treating hepatitis b infections.

Elucidating the Electron Ionization Fragmentation Pathways of 5-Methylazocan-4-ol by Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract 5-Methylazocan-4-ol is a substituted eight-membered nitrogen-containing heterocycle. Azocane ring systems are integral scaffolds in a variety of biologically active compounds, making their structural characterization critical in medicinal chemistry and drug development.[1] This application note provides a detailed guide to the predicted mass spectrometry fragmentation pattern of 5-Methylazocan-4-ol under Electron Ionization (EI) conditions. By applying fundamental principles of mass spectrometry, we delineate the primary fragmentation pathways, including alpha-cleavages, dehydration, and ring-opening reactions. This document serves as a predictive guide for researchers working on the identification and structural elucidation of this compound and related cyclic amino alcohols. A comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.

Introduction: The Structural Challenge of Cyclic Amino Alcohols

5-Methylazocan-4-ol belongs to the class of azocanes, which are eight-membered heterocyclic compounds containing a nitrogen atom.[2] The molecule possesses two key functional groups that dictate its fragmentation behavior: a secondary amine within the ring and a secondary alcohol. The molecular formula is C₈H₁₇NO, with a monoisotopic mass of 143.1310 Da.

Structure of 5-Methylazocan-4-ol:

-

Ring System: Azocane (8-membered ring with one Nitrogen atom).

-

Substituents: A hydroxyl (-OH) group at the C4 position and a methyl (-CH₃) group at the C5 position.

-

Molecular Weight: 143.23 g/mol .[3]

Mass spectrometry is an indispensable tool for the structural analysis of such molecules. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[4][5] The resulting mass spectrum is a "fingerprint" that can be used for structural confirmation. Understanding these fragmentation patterns is essential for identifying the compound in complex mixtures or confirming its synthesis.

Theoretical Fragmentation Pathways

The fragmentation of the 5-Methylazocan-4-ol molecular ion (m/z 143) is governed by the presence of the nitrogen and oxygen atoms, which direct cleavage events to form stable charged fragments. The primary expected pathways are detailed below.

Molecular Ion (M⁺•)

Upon electron ionization (typically at 70 eV), the molecule loses an electron, most likely from the non-bonding lone pair of the nitrogen or oxygen atom, to form the molecular ion radical cation, [C₈H₁₇NO]⁺•, at m/z 143 . As an amine, its molecular ion peak is expected to have an odd mass number, consistent with the Nitrogen Rule.[6] The intensity of this peak may be low due to the acyclic nature of the functional groups promoting rapid fragmentation.[7]

Alpha (α)-Cleavage

Alpha-cleavage is the most characteristic fragmentation mechanism for both amines and alcohols.[8] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom, leading to the formation of a resonance-stabilized cation.

-

α-Cleavage adjacent to Nitrogen: The nitrogen atom is at position 1, with adjacent carbons at C2 and C8. Cleavage of the C2-C3 or C8-C7 bonds can initiate ring opening, which is a common pathway for cyclic amines.[6] A more direct and highly favored fragmentation in acyclic amines is the loss of the largest alkyl substituent from the α-carbon. In this cyclic structure, the most significant α-cleavage relative to the nitrogen leads to the formation of an iminium ion, often resulting in a base peak. A prominent fragment is expected at m/z 84 via the loss of a C₄H₉O• radical, initiated by cleavage of the C5-C6 bond followed by hydrogen rearrangement and subsequent bond scissions.

-

α-Cleavage adjacent to Oxygen: The hydroxyl group is at C4. The adjacent C-C bonds are C3-C4 and C4-C5.

-

Cleavage of the C4-C5 bond: This is a highly probable fragmentation, as it would result in the loss of a secondary radical and the formation of a stable oxonium ion. This cleavage would produce a fragment at m/z 86 ([C₄H₈NO]⁺).

-

Cleavage of the C3-C4 bond: This cleavage would result in the loss of a C₅H₁₀N• radical, leading to a fragment at m/z 57 ([C₃H₅O]⁺).

-

Dehydration (Loss of H₂O)

Alcohols readily lose a molecule of water (18 Da) under EI conditions.[7][8] This process is often observed as a distinct peak at [M-18]. For 5-Methylazocan-4-ol, this would result in a fragment ion at m/z 125 .

Other Key Fragmentations

-

Loss of Methyl Radical (•CH₃): Cleavage of the methyl group at C5 would result in a fragment at [M-15], or m/z 128 . This is a common fragmentation for methylated compounds.

-

Ring Cleavage Fragments: Complex fragmentation pathways following the initial ring opening can lead to a series of smaller ions. For amines, this often results in a series of peaks separated by 14 Da (CH₂ units).[6] A characteristic peak for primary amines is often seen at m/z 30 ([CH₂NH₂]⁺), which may also appear in the spectrum of this secondary amine through rearrangement.[9]

Proposed Fragmentation Scheme

The interplay of these fragmentation mechanisms is visualized below. The diagram illustrates the generation of the most probable key fragments from the molecular ion.

Caption: Predicted EI fragmentation pathways for 5-Methylazocan-4-ol.

Summary of Expected Fragments

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 5-Methylazocan-4-ol. The base peak is likely to arise from a stable, resonance-stabilized cation formed via α-cleavage.

| m/z | Proposed Fragment Ion | Neutral Loss | Formation Mechanism |

| 143 | [C₈H₁₇NO]⁺• | - | Molecular Ion (M⁺•) |

| 128 | [C₇H₁₄NO]⁺ | •CH₃ (15 Da) | Loss of the methyl group from C5. |

| 125 | [C₈H₁₅N]⁺• | H₂O (18 Da) | Dehydration (loss of water from the alcohol). |

| 86 | [C₄H₈NO]⁺ | •C₄H₉ (57 Da) | α-Cleavage at the C4-C5 bond. |

| 84 | [C₅H₁₀N]⁺ | •C₃H₇O (59 Da) | α-Cleavage relative to nitrogen and ring scission. |

| 57 | [C₃H₅O]⁺ | •C₅H₁₂N (86 Da) | α-Cleavage at the C3-C4 bond. |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for acquiring the EI mass spectrum of 5-Methylazocan-4-ol. The use of Gas Chromatography (GC) provides excellent separation from impurities and solvents prior to mass analysis.

Sample Preparation

-

Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol, acetonitrile, or dichloromethane.

-

Concentration: Prepare a dilute solution of the sample (e.g., 100 µg/mL). High concentrations can lead to source contamination and detector saturation.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC injector.

Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument in use.

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ).

-

GC Column: A standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Rationale: The initial hold allows for solvent elution, while the temperature ramp separates compounds based on their boiling points.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Rationale: This is the standard energy used for EI-MS, which ensures that fragmentation is extensive and spectra are comparable to established libraries (e.g., NIST, Wiley).[5]

-

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30 - 300.

-

Rationale: This range will cover the molecular ion and all significant predicted fragments.

-

-

Solvent Delay: 3 minutes (or adjusted based on solvent retention time) to protect the filament from solvent saturation.

-

Data Interpretation and Validation

-

Identify the Molecular Ion: Locate the peak at m/z 143. Its presence, even at low intensity, confirms the molecular weight. If it is absent, consider using a softer ionization technique like Chemical Ionization (CI) to confirm the molecular weight.[5]

-

Analyze Key Fragments: Compare the observed high-intensity peaks in the spectrum to the predicted fragments in the table above. Look for characteristic neutral losses (e.g., -15 for CH₃, -18 for H₂O).

-

Confirm Isotopic Pattern: For the molecular ion, check for the A+1 peak (from ¹³C and ¹⁵N isotopes). For C₈H₁₇NO, the expected intensity of the M+1 peak is approximately 9.2% of the M⁺• peak.

-

Library Search: Compare the acquired spectrum against commercial mass spectral libraries (NIST/Wiley). While an exact match for this specific compound may not be present, matches to structurally similar cyclic amino alcohols can provide strong corroborating evidence for the proposed fragmentation patterns.

Conclusion

The mass spectral fragmentation of 5-Methylazocan-4-ol under Electron Ionization is predicted to be driven by its secondary amine and secondary alcohol functionalities. The key fragmentation pathways include α-cleavage adjacent to both the nitrogen and oxygen atoms, as well as the characteristic loss of water. The resulting mass spectrum will provide a wealth of structural information, enabling unambiguous identification. The protocols and theoretical framework presented here offer a robust system for the analysis of this and related heterocyclic compounds, providing researchers with the necessary tools for confident structural elucidation.

References

-

Title: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry Source: PubMed URL: [Link]

-

Title: (4S,5S)-5-Methyloctan-4-ol Source: PubChem URL: [Link]

-

Title: (4S,5R)-5-methyloctan-4-ol - InChI Key Source: Mol-Instincts URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Eight-Membered and Larger Rings Source: ResearchGate URL: [Link]

-

Title: How to Identify Molecular Fragmentation Patterns in Mass Spectrometry Source: Dummies.com URL: [Link]

-

Title: Synthesis and Characterization of an Eight-Membered Heterocyclic 1,3,5,7-Tetra(3-pyridyl) Source: Thieme Chemistry URL: [Link]

-

Title: Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds Source: PMC URL: [Link]

-

Title: Interpretation of mass spectra Source: CUNY Hunter College URL: [Link]

-

Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

-

Title: 5-Methyl-4-octanol Source: PubChem URL: [Link]

-

Title: Mass Spectrometry: Fragmentation Source: University of Puget Sound URL: [Link]

-

Title: GCMS Section 6.15 - Fragmentation of Amines Source: Whitman College URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Source: Michigan State University Department of Chemistry URL: [Link]

-

Title: Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines Source: YouTube URL: [Link]

-

Title: Eight-Membered Rings With One Oxygen Atom Source: Biblioteca Digital do IPB URL: [Link]

-

Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones Source: MDPI URL: [Link]

-

Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL: [Link]

-

Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed URL: [Link]

-

Title: Recent progress in the construction of eight-membered nitrogen-heterocycles Source: Royal Society of Chemistry URL: [Link]

-

Title: Heterocyclic compound Source: Wikipedia URL: [Link]

-

Title: (4r,5s)-5-Methyl-octan-4-ol Source: PubChem URL: [Link]

Sources

- 1. Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 3. evitachem.com [evitachem.com]

- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 9. youtube.com [youtube.com]

Advanced Extraction and Purification Protocols for 5-Methylazocan-4-ol from Complex Reaction Mixtures

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Scope

The synthesis of medium-sized nitrogenous heterocycles, such as azocanes, is a critical frontier in modern drug discovery [1, 3]. Among these, 5-Methylazocan-4-ol (CAS: 2010091-55-9) is a highly valuable building block. However, isolating this 8-membered cyclic amino alcohol from crude reaction mixtures (e.g., post-reductive amination or ring-closing metathesis) presents significant downstream processing challenges.

As a Senior Application Scientist, I frequently observe that standard extraction protocols fail for medium-ring amino alcohols. This guide establishes a field-proven, self-validating methodology for the quantitative extraction and purification of 5-Methylazocan-4-ol, prioritizing high recovery rates, emulsion prevention, and chromatographic resolution.

Physicochemical Profiling & Extraction Rationale

To design an effective extraction protocol, we must first understand the causality dictated by the molecule's physicochemical properties:

-

Zwitterionic-like Solvation: 5-Methylazocan-4-ol possesses a lipophilic 8-membered hydrocarbon backbone, a basic secondary amine (estimated pKa ~10.5), and a hydrogen-bonding hydroxyl group. This amphiphilic nature causes the molecule to act as a mild surfactant, frequently leading to intractable emulsions during liquid-liquid extraction (LLE) [4].

-

The Sechenov (Salting-Out) Effect: Even in its neutral free-base form, the hydroxyl group imparts high aqueous solubility. To force the compound into the organic phase, we must artificially increase the ionic strength of the aqueous layer using saturated sodium chloride (NaCl). This decreases the hydration sphere available to the amino alcohol, driving it into the organic solvent [2].

-

pH-Dependent Partitioning: To ensure >99% of the compound is in its neutral, extractable form, the aqueous pH must be adjusted to at least 2 units above its pKa (i.e., pH > 12.5). Conversely, dropping the pH below 2.0 ensures complete protonation, allowing us to wash away neutral and acidic impurities.

Extraction Workflow

Figure 1: Acid-base liquid-liquid extraction workflow for 5-Methylazocan-4-ol isolation.

Solvent Selection & Quantitative Partitioning Data

Selecting the correct organic solvent during the basified extraction phase is critical. The table below summarizes the extraction efficiencies based on solvent polarity and hydrogen-bonding capacity.

| Solvent | Dielectric Constant (ε) | Est. Extraction Efficiency (%) | Emulsion Risk | Application Notes |

| Dichloromethane (DCM) | 8.93 | > 95% | Low | Preferred for lab scale. Excellent phase separation and high solubility for amino alcohols [2]. |

| 2-Methyltetrahydrofuran | 6.97 | 85 - 90% | Low | Preferred for process scale. Greener alternative to DCM; excellent phase separation. |

| Ethyl Acetate (EtOAc) | 6.02 | 70 - 80% | Moderate | Requires 4-5 extractions for high yield. Prone to hydrolysis at pH > 12 if left stirring too long. |

| Methyl tert-butyl ether | 4.24 | < 60% | High | Poor recovery due to low polarity. Not recommended for highly polar amino alcohols [4]. |

Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is designed to be self-validating. Do not proceed to the next step unless the in-process validation check passes.

Step 1: Acidification and Impurity Purge

-

Dilute the crude reaction mixture with distilled water (10 mL per gram of crude).

-

Slowly add 1M HCl dropwise under vigorous stirring until the solution is highly acidic.

-

Validation Check: Test the aqueous phase with pH paper. It must read pH ≤ 2. If not, add more HCl.

-

Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Causality: At pH 2, 5-Methylazocan-4-ol is fully protonated (azocanium ion) and highly water-soluble. The EtOAc extraction removes unreacted lipophilic starting materials, neutral byproducts, and transition metal catalyst residues. Discard the EtOAc layer.

Step 2: Basification and Salting Out

-

Transfer the retained aqueous layer to an Erlenmeyer flask immersed in an ice bath (neutralization is exothermic).

-

Slowly add 5M NaOH dropwise until the solution is strongly basic.

-

Validation Check: Test with pH paper. It must read pH ≥ 12.

-

Add solid NaCl to the aqueous phase until no more dissolves (saturation).

-

Causality: The high pH deprotonates the azocanium ion back to the free base. The NaCl induces the Sechenov effect, drastically reducing the aqueous solubility of the free amino alcohol.

Step 3: Product Isolation

-

Extract the basified, salted aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

-

Gently invert the separatory funnel. Do not shake vigorously to prevent stable emulsions.

-

Combine the organic (DCM) layers.

-

Validation Check: Spot a drop of the remaining aqueous layer on a TLC plate, heat, and stain with Ninhydrin. If a purple spot appears, product remains in the water; perform one more DCM extraction.

-

Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-Methylazocan-4-ol.

Protocol B: Normal-Phase Chromatographic Purification

Standard silica gel contains acidic silanol groups (Si-OH) that will irreversibly bind to the basic azocane nitrogen, causing severe peak tailing and mass loss. This protocol neutralizes the stationary phase.

Step 1: Column Deactivation

-

Prepare the eluent system: Dichloromethane / Methanol / Triethylamine (DCM:MeOH:Et₃N) in a ratio of 90:9:1.

-

Slurry-pack the silica gel column using the prepared eluent.